molecular formula C2H4FN B14269959 N-Ethylidenehypofluorous amide CAS No. 137695-67-1

N-Ethylidenehypofluorous amide

Cat. No.: B14269959
CAS No.: 137695-67-1
M. Wt: 61.06 g/mol
InChI Key: JLVROYGIIHRCLD-UHFFFAOYSA-N
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Description

N-Ethylidenehypofluorous amide is a unique organic compound characterized by the presence of an ethylidene group attached to a hypofluorous amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethylidenehypofluorous amide typically involves the reaction of ethylidene compounds with hypofluorous amide precursors under controlled conditions. One common method is the nucleophilic addition of ethylidene derivatives to hypofluorous amide intermediates, followed by purification through crystallization or distillation .

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors where the reactants are mixed under optimized temperature and pressure conditions to maximize yield. The process may involve continuous flow systems to ensure consistent production and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Ethylidenehypofluorous amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted amides, oxides, and reduced amide derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which N-Ethylidenehypofluorous amide exerts its effects involves the interaction of its ethylidene group with target molecules, facilitating various chemical transformations. The molecular targets include nucleophilic sites on organic substrates, leading to the formation of stable amide bonds. Pathways involved in these reactions often include nucleophilic addition and substitution mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • N-Methylidenehypofluorous amide
  • N-Propylidenehypofluorous amide
  • N-Butylidenehypofluorous amide

Uniqueness

N-Ethylidenehypofluorous amide is unique due to its specific ethylidene group, which imparts distinct reactivity compared to other similar compounds. This uniqueness allows for selective reactions and applications that are not achievable with other hypofluorous amides .

Properties

CAS No.

137695-67-1

Molecular Formula

C2H4FN

Molecular Weight

61.06 g/mol

IUPAC Name

N-fluoroethanimine

InChI

InChI=1S/C2H4FN/c1-2-4-3/h2H,1H3

InChI Key

JLVROYGIIHRCLD-UHFFFAOYSA-N

Canonical SMILES

CC=NF

Origin of Product

United States

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